molecular formula C19H25N3O3 B5638352 ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate

ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate

Cat. No. B5638352
M. Wt: 343.4 g/mol
InChI Key: WMNYUJODWOFWLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions with specific reagents and conditions. A study by Reisch, Iding, and Bassewitz (1993) highlights reactions involving ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate, showing the complexity and diversity of synthetic approaches for quinoline compounds. Similarly, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine by Wang, Fawwaz, and Heertum (1995) and related compounds by Chen, Guo, and Lu (1991) demonstrate the intricate steps and conditions required for synthesizing specific quinoline derivatives, indicating a similarly complex process for the target compound (Reisch, Iding, & Bassewitz, 1993); (Wang, Fawwaz, & Heertum, 1995); (Chen, Guo, & Lu, 1991).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and reactivity of a compound. Techniques such as IR, 1H NMR, and elemental analysis are typically employed to determine the structure of synthesized quinoline derivatives, as demonstrated in the syntheses reported by Chen, Guo, and Lu (1991). These analytical methods provide detailed insights into the molecular framework and functional groups present in the compound, offering a foundation for further chemical property and reactivity studies.

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, reflecting their diverse chemical properties. The work by Matsuoka et al. (1997) on the synthesis of related quinoline compounds showcases the potential reactions, including chlorination, deacetylation, and cyclization, that might be applicable to ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate. These reactions are fundamental in modifying the compound's structure and enhancing its chemical utility (Matsuoka et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are essential for understanding a compound's suitability for various applications. Although specific studies on ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate's physical properties were not identified, similar analyses on quinoline derivatives provide a comparative basis. The solubility in different solvents, thermal stability, and crystalline structure can be inferred through methodologies like those used by Mizuno et al. (2006) in synthesizing metabolites of related compounds (Mizuno et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are critical for the compound's applications in synthesis and development. Studies like those by Guo et al. (1987) and Xin, Ding, and Zhang (1993) on related quinoline derivatives offer insights into the reactivity patterns and chemical stability that can be anticipated for ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate, highlighting its versatility and potential for further functionalization (Guo et al., 1987); (Xin, Ding, & Zhang, 1993).

properties

IUPAC Name

ethyl 2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-4-oxo-1H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-4-25-19(24)14-5-6-17-15(11-14)18(23)16(13(2)20-17)12-22-9-7-21(3)8-10-22/h5-6,11H,4,7-10,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNYUJODWOFWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinecarboxylate

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